2-(2-chlorophenyl)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone
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Description
2-(2-chlorophenyl)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20ClN3O and its molecular weight is 317.82. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Conformational Analysis
- The compound exhibits significant interaction with the CB1 cannabinoid receptor, with studies focusing on its conformations and binding characteristics. For example, it has distinct conformations like Tg, Ts, Cg, and Cs, impacting its interaction with the CB1 receptor (Shim et al., 2002).
Synthesis and Application in Heterocyclic Chemistry
- The compound is utilized in the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, demonstrating its versatility in organic synthesis (Latif et al., 2003).
Anticancer and Antimicrobial Potential
- Research indicates the compound's role in synthesizing novel biologically potent heterocyclic compounds with promising anticancer and antimicrobial activities (Katariya et al., 2021).
Receptor Binding and Pharmacological Studies
- Studies reveal its importance in understanding binding relationships with human dopamine receptors, aiding in the development of new pharmacological agents (Rowley et al., 1997).
Radiotracer Development for PET Imaging
- It has been synthesized as a potential imaging agent for CB1 receptors using PET, highlighting its application in neuroimaging (Kumar et al., 2004).
Molecular Docking and Antimicrobial Activities
- The compound forms the basis for synthesizing pyrazoline derivatives with significant antimicrobial and anticancer properties, as shown by molecular docking studies (Hafez et al., 2016).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-20-12-14(11-19-20)16-8-4-5-9-21(16)17(22)10-13-6-2-3-7-15(13)18/h2-3,6-7,11-12,16H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYPIROHYRHWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.